

# A Deep Dive into Tourmaline Classification: A Crystal Chemistry Perspective

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The **tourmaline** supergroup of minerals represents one of the most complex groups of cyclosilicates in terms of crystal chemistry.<sup>[1][2][3]</sup> Their remarkable variability in chemical composition makes them invaluable indicators of their geological environment of formation.<sup>[4]</sup> This technical guide provides a comprehensive overview of the classification of **tourmaline** based on its crystal chemistry, designed for researchers, scientists, and professionals in drug development who may utilize mineral-based materials.

## The General Formula: A Framework for Complexity

The chemical complexity of **tourmaline** can be distilled into a general formula:  $XY_3Z_6(T_6O_{18})(BO_3)_3V_3W$ .<sup>[1][5][6][7][8]</sup> Each letter represents a specific crystallographic site within the **tourmaline** structure, which can be occupied by a variety of ions. Understanding the occupants of these sites is fundamental to **tourmaline** classification.

The **tourmaline** structure is comprised of a six-membered ring of silicon tetrahedra ( $T_6O_{18}$ ) stacked with triangular borate groups ( $BO_3$ ).<sup>[9][10]</sup> These stacks are linked by cations in the Y and Z octahedral sites, creating channels where the larger X-site cations are located.<sup>[10]</sup>

Table 1: Crystallographic Sites in **Tourmaline** and Their Common Occupants<sup>[1][5][6][7][8]</sup>

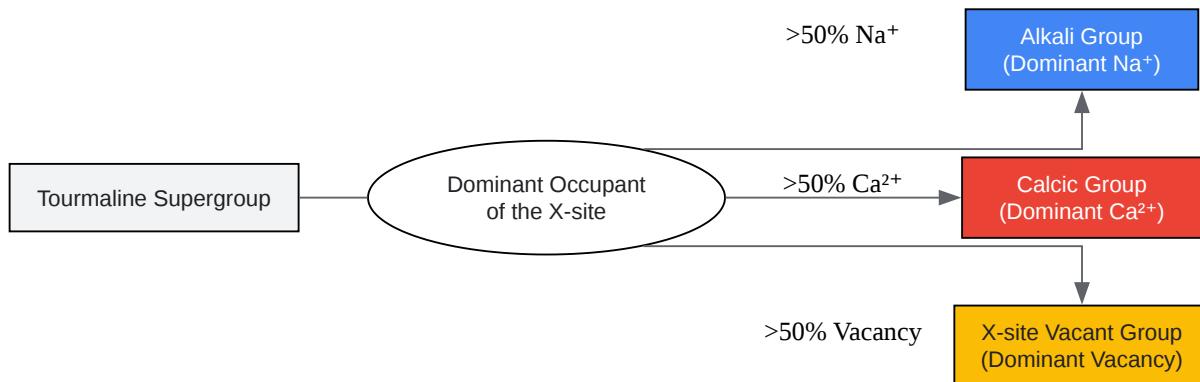
Site	Coordination	Common Occupying Ions
X	9-fold	Na <sup>+</sup> , Ca <sup>2+</sup> , K <sup>+</sup> , Pb <sup>2+</sup> , Vacancy (□)
Y	6-fold (Octahedral)	Mg <sup>2+</sup> , Fe <sup>2+</sup> , Mn <sup>2+</sup> , Al <sup>3+</sup> , Li <sup>+</sup> , Fe <sup>3+</sup> , Cr <sup>3+</sup> , V <sup>3+</sup> , Ti <sup>4+</sup>
Z	6-fold (Octahedral)	Al <sup>3+</sup> , Mg <sup>2+</sup> , Fe <sup>3+</sup> , V <sup>3+</sup> , Cr <sup>3+</sup>
T	4-fold (Tetrahedral)	Si <sup>4+</sup> , Al <sup>3+</sup> , B <sup>3+</sup>
B	3-fold (Trigonal)	B <sup>3+</sup>
V	Anion site	OH <sup>-</sup> , O <sup>2-</sup>
W	Anion site	OH <sup>-</sup> , F <sup>-</sup> , O <sup>2-</sup>

## Primary Classification: The Significance of the X-Site

The primary classification of the **tourmaline** supergroup is based on the dominant ion or vacancy at the X-site.[\[3\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[11\]](#)[\[12\]](#) This leads to the definition of three principal groups:

- Alkali Group: Dominated by alkali metals, primarily Na<sup>+</sup>.
- Calcic Group: Dominated by Ca<sup>2+</sup>.
- X-site Vacant Group: The X-site is predominantly vacant (□).

This primary classification is the first step in identifying a specific **tourmaline** species.



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Primary classification of the **tourmaline** supergroup based on X-site occupancy.

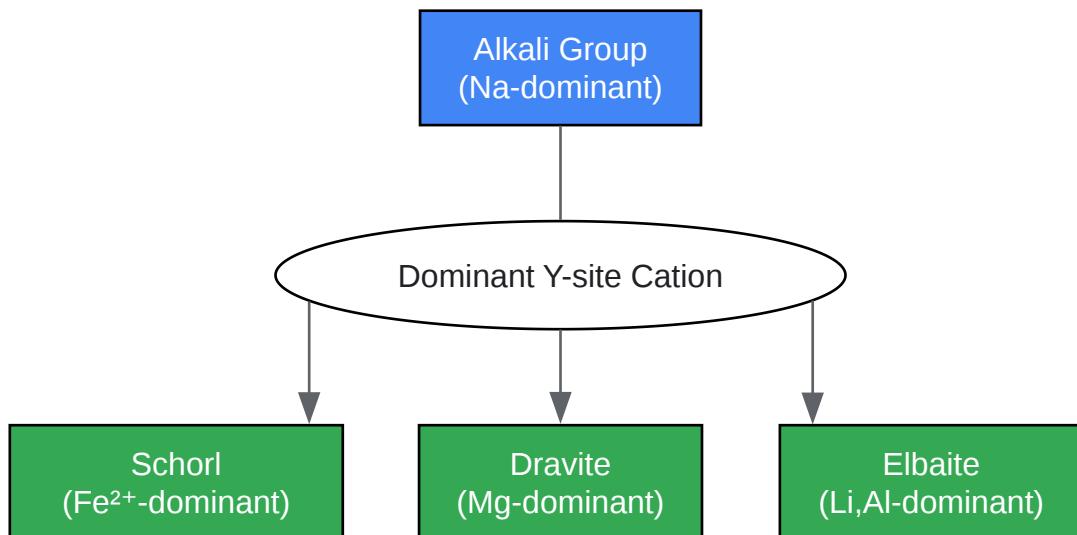
## Subgroups and Species: Delving Deeper into Chemical Variation

Within each of the three primary groups, **tourmalines** are further classified into subgroups and species based on the dominant ions at the Y, Z, and W sites.[11][12] This reflects the extensive solid solution series that exist within the **tourmaline** supergroup.

Table 2: Major **Tourmaline** Species and Their End-Member Formulas

Species	Primary Group	End-Member Formula
Schorl	Alkali	$\text{Na}(\text{Fe}^{2+})_3\text{Al}_6(\text{Si}_6\text{O}_{18})$ $(\text{BO}_3)_3(\text{OH})_3(\text{OH})$
Dravite	Alkali	$\text{Na}(\text{Mg})_3\text{Al}_6(\text{Si}_6\text{O}_{18})$ $(\text{BO}_3)_3(\text{OH})_3(\text{OH})$
Elbaite	Alkali	$\text{Na}(\text{Li}_{1.5}\text{Al}_{1.5})\text{Al}_6(\text{Si}_6\text{O}_{18})$ $(\text{BO}_3)_3(\text{OH})_3(\text{OH})$
Fluor-liddicoatite	Calcic	$\text{Ca}(\text{Li}_2\text{Al})\text{Al}_6(\text{Si}_6\text{O}_{18})$ $(\text{BO}_3)_3(\text{OH})_3\text{F}$
Uvite	Calcic	$\text{Ca}(\text{Mg})_3(\text{Al}_5\text{Mg})(\text{Si}_6\text{O}_{18})$ $(\text{BO}_3)_3(\text{OH})_3(\text{OH})$
Feruvite	Calcic	$\text{Ca}(\text{Fe}^{2+})_3(\text{Al}_5\text{Mg})(\text{Si}_6\text{O}_{18})$ $(\text{BO}_3)_3(\text{OH})_3(\text{OH})$
Foite	X-site Vacant	$(\square)(\text{Fe}^{2+2}\text{Al})\text{Al}_6(\text{Si}_6\text{O}_{18})$ $(\text{BO}_3)_3(\text{OH})_3(\text{OH})$
Magnesio-foite	X-site Vacant	$(\square)(\text{Mg}_2\text{Al})\text{Al}_6(\text{Si}_6\text{O}_{18})$ $(\text{BO}_3)_3(\text{OH})_3(\text{OH})$
Rossmannite	X-site Vacant	$(\square)(\text{LiAl}_2)\text{Al}_6(\text{Si}_6\text{O}_{18})$ $(\text{BO}_3)_3(\text{OH})_3(\text{OH})$
Olenite	Alkali	$\text{Na}(\text{Al})_3\text{Al}_6(\text{Si}_6\text{O}_{18})$ $(\text{BO}_3)_3\text{O}_3(\text{OH})$

The most common species of **tourmaline** is schorl, which can account for up to 95% of all **tourmaline** found in nature.<sup>[1]</sup> Lithium-rich **tourmalines**, such as elbaite, are often found in granite pegmatites, while magnesium-rich species like dravite are typically restricted to metamorphic rocks such as schists and marbles.<sup>[1]</sup>



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Examples of species within the Alkali Group based on Y-site occupancy.

## Experimental Protocols for Tourmaline Characterization

Accurate classification of **tourmaline** requires precise determination of its chemical composition and crystal structure. Several analytical techniques are commonly employed for this purpose.

### Electron Probe Microanalysis (EPMA)

EPMA is a widely used technique for obtaining quantitative chemical analyses of major and minor elements in **tourmaline**.

- Sample Preparation: **Tourmaline** grains are mounted in an epoxy resin, polished to a high-quality finish (typically with a final polish using  $0.25\text{ }\mu\text{m}$  diamond paste), and carbon-coated to ensure electrical conductivity.
- Analytical Conditions: The analysis is performed using a focused beam of electrons, typically with an accelerating voltage of 15-20 kV and a beam current of 10-20 nA.
- Standardization: A suite of well-characterized natural and synthetic minerals or pure metals are used as standards for calibration.

- Data Correction: The raw X-ray intensity data are corrected for matrix effects (atomic number, absorption, and fluorescence) using a ZAF or similar correction program.
- Limitations: EPMA cannot directly measure light elements such as Li, B, and H. Boron is typically calculated by assuming 3 atoms per formula unit (apfu), and H<sub>2</sub>O is calculated based on charge balance considerations.[13][14]

## Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS)

LA-ICP-MS is a powerful technique for determining the concentrations of trace elements in **tourmaline**.[4]

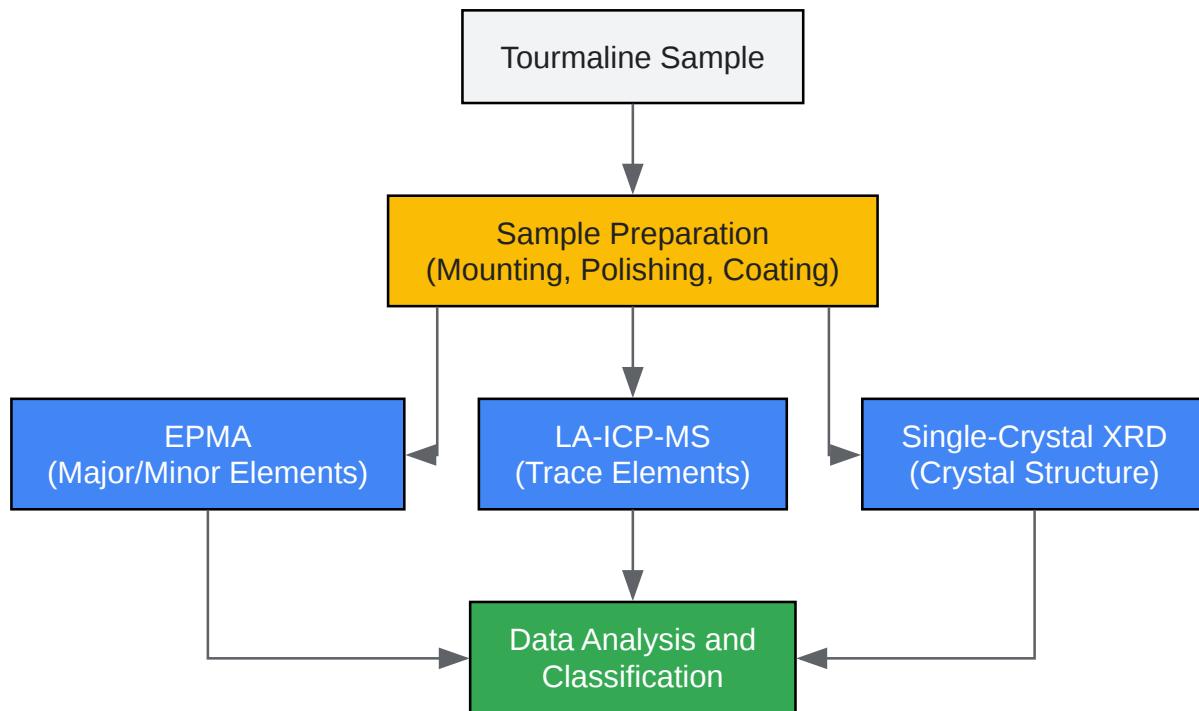
- Sample Preparation: The same polished mounts used for EPMA can be used for LA-ICP-MS.
- Methodology: A high-power laser is focused on the sample surface, ablating a small amount of material. The ablated material is then transported by an inert gas stream into an ICP-MS for elemental analysis.
- Internal Standardization: An element of known concentration, determined by EPMA (e.g., Si), is used as an internal standard to correct for variations in ablation yield and instrument sensitivity.
- External Standardization: A certified reference material with a similar matrix to **tourmaline** (e.g., NIST SRM 610/612) is used for external calibration.

## X-ray Diffraction (XRD)

Single-crystal XRD is used to determine the crystal structure and unit-cell parameters of **tourmaline**. This information is crucial for understanding cation ordering at the different crystallographic sites.

- Sample Selection: A small, high-quality single crystal of **tourmaline** is selected under a polarizing microscope.
- Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected using a detector.

- Structure Refinement: The collected data are used to refine the crystal structure, providing information on bond lengths, site occupancies, and atomic coordinates.



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A typical experimental workflow for **tourmaline** characterization and classification.

## Conclusion

The classification of **tourmaline** is a systematic process rooted in its complex crystal chemistry. By understanding the general formula and the roles of the different crystallographic sites, particularly the X-site, a clear framework for classification emerges. The use of advanced analytical techniques such as EPMA, LA-ICP-MS, and XRD is essential for the accurate determination of chemical composition and crystal structure, which are the cornerstones of modern **tourmaline** nomenclature. This detailed understanding of **tourmaline**'s crystal chemistry not only aids in its classification but also provides valuable insights into the geological processes that govern its formation.

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